molecular formula C11H9NO4 B5910267 (2-Oxo-4H-benzo[1,4]oxazin-3-ylidene)-acetic acid methyl ester CAS No. 33350-83-3

(2-Oxo-4H-benzo[1,4]oxazin-3-ylidene)-acetic acid methyl ester

Cat. No.: B5910267
CAS No.: 33350-83-3
M. Wt: 219.19 g/mol
InChI Key: HYUHHJZPKDHFRH-UHFFFAOYSA-N
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Description

(2-Oxo-4H-benzo[1,4]oxazin-3-ylidene)-acetic acid methyl ester is a heterocyclic compound that belongs to the class of benzoxazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Oxo-4H-benzo[1,4]oxazin-3-ylidene)-acetic acid methyl ester typically involves the reaction of anthranilic acid derivatives with orthoesters in the presence of a catalyst such as acetic acid. This reaction proceeds through a cyclization process to form the benzoxazine ring . Another method involves the palladium-catalyzed carbonylation of ortho-iodophenols with cyanamide, followed by intramolecular cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Oxo-4H-benzo[1,4]oxazin-3-ylidene)-acetic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazine ring.

Scientific Research Applications

Chemistry

In chemistry, (2-Oxo-4H-benzo[1,4]oxazin-3-ylidene)-acetic acid methyl ester is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology

In biological research, this compound has been studied for its potential as a protease inhibitor. It has shown inhibitory activity against human leukocyte elastase, which is involved in tissue degeneration in several diseases .

Medicine

In medicinal chemistry, this compound and its derivatives have been investigated for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities .

Industry

In the industrial sector, benzoxazine compounds are used in the production of high-performance polymers and resins. These materials exhibit excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (2-Oxo-4H-benzo[1,4]oxazin-3-ylidene)-acetic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a protease inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can modulate various biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Oxo-4H-benzo[1,4]oxazin-3-ylidene)-acetic acid methyl ester is unique due to its specific substitution pattern and the presence of the acetic acid methyl ester moiety. This structural feature imparts distinct chemical reactivity and biological activity compared to other benzoxazine derivatives.

Properties

CAS No.

33350-83-3

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

methyl 2-(2-oxo-4H-1,4-benzoxazin-3-ylidene)acetate

InChI

InChI=1S/C11H9NO4/c1-15-10(13)6-8-11(14)16-9-5-3-2-4-7(9)12-8/h2-6,12H,1H3

InChI Key

HYUHHJZPKDHFRH-UHFFFAOYSA-N

Isomeric SMILES

COC(=O)/C=C/1\C(=O)OC2=CC=CC=C2N1

Canonical SMILES

COC(=O)C=C1C(=O)OC2=CC=CC=C2N1

Origin of Product

United States

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